6-Methylthieno[2,3-D]pyrimidin-4-amine
Description
6-Methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine scaffold with a methyl group at the 6-position and an amine group at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development .
Synthesis: A representative synthesis route involves coupling 4-chloro-6-methylthieno[2,3-d]pyrimidine with aniline derivatives under palladium catalysis (e.g., Pd(dba)₂) in the presence of Xantphos and cesium carbonate. This method yields high-purity products (e.g., compound 46 in ) . Alternative routes, such as nucleophilic substitution and Dimroth rearrangement, are also employed for brominated analogs .
Properties
IUPAC Name |
6-methylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONODTUXUSBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651721 | |
| Record name | 6-Methylthieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-52-3 | |
| Record name | 6-Methylthieno[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylthieno[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthieno[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 2-aminothiophene with formamide under acidic conditions to form the thienopyrimidine core. The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amine group and methyl substituent at position 6 enable regioselective substitutions.
Key Reactions:
Example Synthesis:
text2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine + 5-Methyl-1H-pyrazol-3-amine → 2-Chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)thieno[2,3-d]pyrimidin-4-amine Conditions: DMF, 50°C, 4h Yield: 64% [6]
Cross-Coupling Reactions
The thienopyrimidine core participates in palladium-catalyzed couplings:
Sonogashira Coupling:
Reactants:
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6-Bromo derivatives
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Terminal alkynes (e.g., 5-ethynyl-2-pyrazinamine)
Conditions:
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Pd(PPh₃)₂Cl₂, CuI, THF, Et₃N
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40°C, 1.5h
Outcome:
Oxidation:
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Reagents: H₂O₂, KMnO₄
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Products: Sulfoxide or sulfone derivatives (position 2 or 3)
Reduction:
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Reagents: NaBH₄, LiAlH₄
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Products: Partially saturated thienopyrimidines
Cyclocondensation Reactions
Used in scaffold functionalization:
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Reactants: 2-Amino-1H-pyrrole-3-carbonitriles + aryl nitriles
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Conditions: KOtBu, t-butanol, reflux
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Outcome: Novel fused-ring systems for kinase inhibition studies
Carbamate Formation (CO₂ Interaction):
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Pathway: Six-membered transition state involving zwitterionic intermediates
Table: Comparative Activation Energies
| Solvent | ΔG‡ (kcal/mol) | Mechanism |
|---|---|---|
| CCl₄ | 41.8 | Four-membered TS |
| H₂O | 31.3 | Six-membered TS |
Industrial-Scale Modifications
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Chlorination Optimization:
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Purification: Silica gel chromatography with hexane/ethyl acetate gradients
Biological Relevance
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties:
6-Methylthieno[2,3-D]pyrimidin-4-amine has been explored for its potential as an anticancer agent. It functions primarily through the inhibition of specific kinases involved in cell proliferation. The compound binds to the ATP-binding site of these enzymes, blocking their phosphorylation activity, which is essential for cell signaling pathways that regulate growth and survival. This inhibition can lead to reduced tumor cell proliferation and the induction of apoptosis in cancer cells .
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit various enzymes, particularly tyrosine kinases. These enzymes play critical roles in signaling pathways that control cellular functions such as growth, differentiation, and metabolism. By targeting these kinases, this compound may offer therapeutic benefits in treating diseases characterized by dysregulated kinase activity, including cancer and inflammatory disorders .
Biological Studies
Chemical Biology:
In chemical biology, this compound serves as a probe to study interactions between thienopyrimidine derivatives and biological macromolecules. Its ability to selectively inhibit certain kinases allows researchers to elucidate the roles of these enzymes in various biological processes .
Pharmacokinetics:
Recent studies have focused on the pharmacokinetic properties of thienylpyrimidines, including this compound. These studies reveal that some derivatives exhibit favorable pharmacokinetic profiles, including good brain penetration and long half-lives in vivo, making them suitable candidates for further development as therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methylthieno[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Table 1: Key Thieno[2,3-d]pyrimidin-4-amine Derivatives and Their Properties
Key Research Findings
- Electronic Effects : Methyl groups at position 6 increase electron density, enhancing π-π stacking with kinase hydrophobic pockets .
- Solubility : Polar substituents (e.g., pyridinyl or cyclohexylmethoxy groups) improve aqueous solubility without compromising potency .
- Metabolic Stability : Thiol derivatives (e.g., 4-thiol analogs) resist oxidative metabolism, making them suitable for prolonged action .
Biological Activity
6-Methylthieno[2,3-D]pyrimidin-4-amine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and its potential therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
This compound functions primarily as an inhibitor of the nuclear receptor COUP-TFII. This receptor plays a crucial role in regulating gene expression associated with various cellular processes, including differentiation and proliferation.
Biological Activity Overview
-
Inhibition of Prostate Cancer Cell Growth
- In vitro studies have demonstrated that this compound significantly inhibits the growth of multiple prostate cancer cell lines. The IC50 values ranged from 1.2 μM to 7.6 μM , indicating potent activity against these cancer cells .
- In vivo studies have shown that this compound can reduce tumor growth in xenograft mouse models, suggesting its potential as an anti-cancer agent .
- Selectivity and Potency
- Pharmacological Evaluation
Case Studies
Case Study 1: Prostate Cancer Treatment
- A study evaluated the effects of this compound on prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 5 μM.
Case Study 2: Target Selectivity
- In another investigation, researchers explored the selectivity profile of this compound against various nuclear receptors. The findings revealed that it preferentially inhibits COUP-TFII over other related receptors, underscoring its potential for developing selective therapeutic agents .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 6-methylthieno[2,3-d]pyrimidin-4-amine derivatives?
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves reductive amination or condensation reactions . For example, 2-amino-6-[(arylaminomethyl)] derivatives are synthesized by reacting 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one with aromatic amines in the presence of sodium cyanoborohydride (NaBH3CN) at pH 6.0, yielding compounds with high purity (87–89% yield) . Alternative routes include Dess-Martin periodinane (DMP) oxidation of methanol intermediates to generate aldehyde precursors, followed by reductive amination .
Key Methodological Insight : Use anhydrous methanol under argon for reductive amination to minimize side reactions .
Q. How are thieno[2,3-d]pyrimidine derivatives characterized post-synthesis?
Characterization typically combines NMR, IR, and melting point analysis :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 4.0–5.5 ppm) confirm substitution patterns .
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .
- Melting points : Decomposition points >300°C indicate thermal stability, critical for pharmacological applications .
Example : 2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one (4a) shows a melting point of 214–215°C and distinct NH₂ IR absorption .
Advanced Research Questions
Q. How do substituent variations impact dihydrofolate reductase (DHFR) inhibition?
Substituents on the thieno[2,3-d]pyrimidine scaffold modulate binding affinity to DHFR. For instance:
- Electron-withdrawing groups (e.g., 4-Cl, 2,5-diCl) enhance inhibitory activity by stabilizing interactions with the enzyme’s hydrophobic pocket.
- Methoxy groups (e.g., 4-OCH₃) reduce potency due to steric hindrance .
Q. Data Highlight :
| Compound | Substituent | IC₅₀ (µM) |
|---|---|---|
| 4a | 4-OCH₃ | 0.85 |
| 4d | 4-Cl | 0.32 |
| 4e | 2,5-diCl | 0.18 |
The 2,5-dichloro derivative (4e) exhibits the highest potency, suggesting synergistic electronic effects .
Q. What computational strategies predict the bioactivity of thieno[2,3-d]pyrimidine analogs?
Molecular docking (e.g., AutoDock Vina) and QSAR models are used to correlate structural features with activity:
- Docking : Positions the 6-methyl group in DHFR’s active site, forming van der Waals contacts with Phe31 and Leu20 .
- QSAR : Polar surface area (PSA < 90 Ų) and logP (1.5–3.0) are critical for blood-brain barrier penetration in kinase inhibitors .
Case Study : MTK458, a PINK1 activator, uses trifluoromethyl substitution to enhance metabolic stability (t₁/₂ > 6 hrs in vitro) .
Q. How are crystallographic studies applied to confirm thieno[2,3-d]pyrimidine structures?
Single-crystal X-ray diffraction resolves bond angles and packing motifs . For example:
- 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine shows a planar pyrimidine ring (RMSD < 0.02 Å) and intermolecular hydrogen bonds (N–H⋯N, 2.89 Å) stabilizing the crystal lattice .
Practical Tip : Use slow evaporation from DMSO/EtOH (1:3) to grow diffraction-quality crystals .
Q. What are the challenges in optimizing solubility for in vivo studies?
Thieno[2,3-d]pyrimidines often exhibit poor aqueous solubility. Strategies include:
- Prodrug design : Esterification of carboxyl groups (e.g., tubercidin 3',5'-cyclic phosphate) improves bioavailability .
- Co-solvent systems : Use 10% DMSO in saline for intravenous administration .
Example : N-butyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (14) achieves >80% solubility in PEG-400 .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
